

A Spectroscopic Comparison of 1,2-BenzeneDimethanol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-BenzeneDimethanol**

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This guide provides a detailed spectroscopic comparison of **1,2-benzeneDimethanol** and its derivatives, namely phthalic acid, phthalic anhydride, and phthalide. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral characteristics of these compounds.

Introduction

1,2-BenzeneDimethanol is a versatile organic compound and a key starting material for the synthesis of various derivatives with diverse applications. Understanding the spectroscopic properties of **1,2-benzeneDimethanol** and its derivatives is crucial for their identification, characterization, and quality control in research and industrial settings. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-benzeneDimethanol**, phthalic acid, phthalic anhydride, and phthalide.

¹H NMR and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
1,2-Benzenedimethanol	7.35-7.25 (m, 4H, Ar-H), 4.65 (s, 4H, -CH ₂ -), 2.5 (br s, 2H, -OH)	139.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 64.5 (-CH ₂)
Phthalic Acid	13.0 (br s, 2H, -COOH), 7.70 (dd, 2H, Ar-H), 7.60 (dd, 2H, Ar-H) ^[1]	169.5 (C=O), 133.0 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH) ^[2]
Phthalic Anhydride	8.03 (m, 2H, Ar-H), 7.85 (m, 2H, Ar-H) ^[3]	162.5 (C=O), 136.0 (Ar-CH), 132.0 (Ar-C), 125.0 (Ar-CH)
Phthalide	7.90 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 5.35 (s, 2H, -CH ₂ -)	171.0 (C=O), 147.0 (Ar-C), 134.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (Ar-CH), 122.0 (Ar-C), 69.5 (-CH ₂)

IR and Mass Spectrometry Data

Table 2: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
1,2-Benzenedimethanol	3300-3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1450-1500 (Ar C=C stretch), 1010-1050 (C-O stretch)	138 (M ⁺), 120, 107, 91, 77[4]
Phthalic Acid	2500-3300 (O-H stretch, very broad), 1680-1700 (C=O stretch), 1600 (Ar C=C stretch), 1280 (C-O stretch)[5]	166 (M ⁺), 148, 122, 105, 76[1]
Phthalic Anhydride	1850 & 1780 (C=O stretch, anhydride), 1600 (Ar C=C stretch), 1250 (C-O-C stretch)[6][7][8]	148 (M ⁺), 104, 76, 50[9]
Phthalide	1760 (C=O stretch, lactone), 1600 (Ar C=C stretch), 1280 (C-O-C stretch)[10]	134 (M ⁺), 105, 77[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12] Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a cotton plug into the NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ^1H NMR in CDCl_3 , the residual solvent peak at 7.26 ppm is often used as a reference. For ^{13}C NMR in CDCl_3 , the solvent peak at 77.16 ppm is used.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

- Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal is collected. This is done to subtract any signals from the atmosphere (e.g., CO_2 , water vapor) and the instrument itself.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.^[13] For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.^[14]
- Spectrum Acquisition: The IR beam is passed through the ATR crystal, and the spectrum of the sample is recorded. A typical spectrum is an average of 16 to 32 scans.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

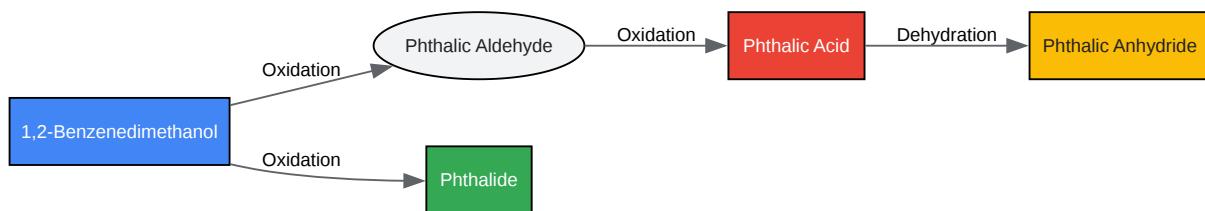
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized in a high vacuum environment.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

- Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Chemical Relationships

The relationship between **1,2-benzenedimethanol** and its oxidized derivatives can be visualized as a chemical transformation pathway.



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Caption: Oxidation pathway of **1,2-Benzenedimethanol** to its derivatives.

This guide provides a foundational spectroscopic comparison of **1,2-benzenedimethanol** and its key derivatives. The presented data and protocols are intended to aid in the identification and characterization of these compounds in a laboratory setting.

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